molecular formula C23H26FN3O B1439396 3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one CAS No. 1070254-43-1

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one

Cat. No. B1439396
M. Wt: 379.5 g/mol
InChI Key: FDHFUWIKZYYPHC-UHFFFAOYSA-N
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Description

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemosensing Applications

One significant application of quinoline derivatives involves the development of chemosensors. For example, a study introduced a chemosensor based on a quinoline framework that demonstrated remarkable selectivity and sensitivity for Zn2+ ions in aqueous solutions and living cells, supported by theoretical calculations. This chemosensor's ability to monitor Zn2+ concentrations could have profound implications for biological and environmental monitoring (Park et al., 2015). Similarly, another research outlined a fluorescent sensor, which combines a quinoline group with a pyridin-2-ylmethanamine, showing excellent selectivity and sensitivity towards Zn2+ over other cations, further distinguishing Zn2+ from Cd2+ through fluorescence enhancement and structural analysis (Li et al., 2014).

Antimicrobial and Mosquito Larvicidal Activities

Quinoline derivatives also exhibit promising antimicrobial and mosquito larvicidal activities. A study synthesized new quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives, showcasing significant antibacterial abilities against various microorganisms (Valluri et al., 2017). Another research developed 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which demonstrated good antibacterial and antifungal activity, as well as mosquito larvicidal efficacy (Rajanarendar et al., 2010).

Synthesis and Characterization of Complex Molecules

Quinoline compounds are pivotal in synthesizing complex molecules with potential applications in materials science and medicinal chemistry. For instance, a study focused on the synthesis of nickel complexes using N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, which showed significant catalytic activities for ethylene oligomerization, indicating their potential in industrial applications (Sun et al., 2007). Another research synthesized merocyanine dyes from quinolinium iodide, demonstrating high bactericidal activity against various bacterial strains, suggesting their use in developing new antimicrobial agents (Abdel-Rahman & Khalil, 1978).

properties

IUPAC Name

3-[(2-ethylpiperidin-1-yl)methyl]-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O/c1-2-21-5-3-4-12-26(21)16-19-13-18-6-7-20(24)14-22(18)27(23(19)28)15-17-8-10-25-11-9-17/h6-11,13-14,21H,2-5,12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHFUWIKZYYPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one
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3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one
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3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one

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